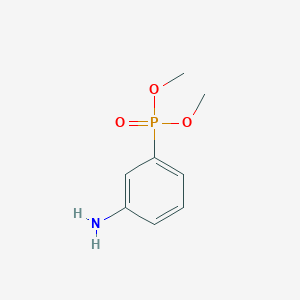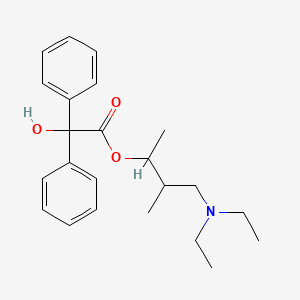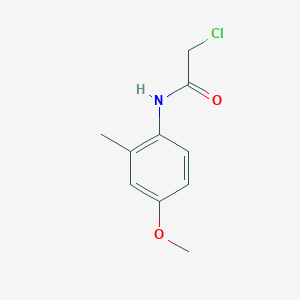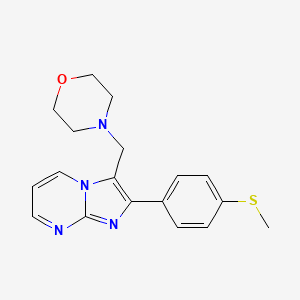
5-Decyl-2H-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Decyl-2H-1,3-benzodioxole: is an organic compound that belongs to the benzodioxole family. Benzodioxoles are characterized by a benzene ring fused with a dioxole ring, which is a five-membered ring containing two oxygen atoms. The decyl group attached to the benzodioxole core makes this compound hydrophobic and increases its potential for various applications in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decyl-2H-1,3-benzodioxole typically involves the reaction of catechol with decyl halides in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of catechol are replaced by the decyl group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The purification of the final product is typically achieved through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Decyl-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the benzodioxole ring into a dihydrobenzodioxole, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Decyl-2H-1,3-benzodioxole is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the development of novel materials with specific properties .
Biology: In biological research, benzodioxole derivatives have shown potential as enzyme inhibitors and bioactive compounds. They are investigated for their ability to modulate biological pathways and their potential therapeutic applications .
Medicine: The compound and its derivatives are explored for their anticancer, anti-inflammatory, and antimicrobial properties. Research has shown that benzodioxole derivatives can inhibit the growth of cancer cells and reduce inflammation .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its hydrophobic nature makes it suitable for applications in coatings and adhesives .
Wirkmechanismus
The mechanism of action of 5-Decyl-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function. In biological systems, benzodioxole derivatives can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
1,3-Benzodioxole: A simpler analog without the decyl group, used in various chemical syntheses.
Piperine: A naturally occurring benzodioxole derivative found in black pepper, known for its bioactive properties.
Safrole: Another benzodioxole derivative used in the synthesis of fragrances and flavoring agents.
Uniqueness: 5-Decyl-2H-1,3-benzodioxole stands out due to its hydrophobic decyl group, which enhances its solubility in non-polar solvents and its potential for applications in material science. The presence of the decyl group also influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
89139-90-2 |
|---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
5-decyl-1,3-benzodioxole |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-15-11-12-16-17(13-15)19-14-18-16/h11-13H,2-10,14H2,1H3 |
InChI-Schlüssel |
NZPVJNJHHDLBCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14150041.png)


![11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one](/img/structure/B14150049.png)
![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)

![5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid](/img/structure/B14150061.png)

![[5-(2,5-Dichlorophenyl)furan-2-yl]-(4-methylpiperazin-1-yl)methanethione](/img/structure/B14150068.png)


![(3S)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14150088.png)
![7'-chloro-2'-(4-methoxyphenyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14150099.png)
